2-(Quinolin-4-yl)propanoic acid
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Overview
Description
2-(Quinolin-4-yl)propanoic acid is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-4-yl)propanoic acid typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method includes the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(Quinolin-4-yl)propanoic acid undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various functionalized quinoline derivatives.
Scientific Research Applications
2-(Quinolin-4-yl)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Quinolin-4-yl)propanoic acid involves its interaction with various molecular targets. In antimicrobial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer research, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
- Quinoline-4-carboxylic acid
- 2-(Quinolin-8-yloxy)propanoic acid
- 3-(Quinolin-3-yl)propanoic acid
Comparison: 2-(Quinolin-4-yl)propanoic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives . For instance, while quinoline-4-carboxylic acid is primarily studied for its antimicrobial properties, this compound shows broader applications, including anticancer research .
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-quinolin-4-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)9-6-7-13-11-5-3-2-4-10(9)11/h2-8H,1H3,(H,14,15) |
InChI Key |
DLNQUZAJDUWMEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC2=CC=CC=C12)C(=O)O |
Origin of Product |
United States |
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